molecular formula C20H24N2O3 B11161474 1-(furan-2-ylcarbonyl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide

1-(furan-2-ylcarbonyl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide

Cat. No.: B11161474
M. Wt: 340.4 g/mol
InChI Key: QQZBWKLNNAVOQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(furan-2-ylcarbonyl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a furan ring, a piperidine ring, and a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-ylcarbonyl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the furan-2-ylcarbonyl group: This can be achieved through the acylation of furan with an appropriate acyl chloride.

    Formation of the piperidine ring: This can be synthesized through the cyclization of appropriate precursors.

    Coupling of the furan-2-ylcarbonyl group with the piperidine ring: This step involves the reaction of the furan-2-ylcarbonyl chloride with the piperidine derivative.

    Introduction of the trimethylphenyl group: This can be achieved through a substitution reaction using a trimethylphenyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-ylcarbonyl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form various oxidation products.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The trimethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could lead to the formation of furan-2,3-dione, while reduction of the carbonyl group could yield the corresponding alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor-ligand interactions.

    Medicine: As a potential drug candidate for various therapeutic applications.

    Industry: As an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(furan-2-ylcarbonyl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to specific receptors or enzymes, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    1-(furan-2-ylcarbonyl)-N-phenylpiperidine-4-carboxamide: Similar structure but lacks the trimethyl groups on the phenyl ring.

    1-(furan-2-ylcarbonyl)-N-(2,4-dimethylphenyl)piperidine-4-carboxamide: Similar structure but has only two methyl groups on the phenyl ring.

Uniqueness

1-(furan-2-ylcarbonyl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide is unique due to the presence of the trimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

1-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H24N2O3/c1-13-11-14(2)18(15(3)12-13)21-19(23)16-6-8-22(9-7-16)20(24)17-5-4-10-25-17/h4-5,10-12,16H,6-9H2,1-3H3,(H,21,23)

InChI Key

QQZBWKLNNAVOQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3)C

solubility

44.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.